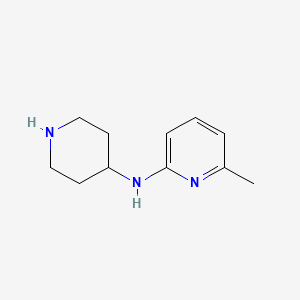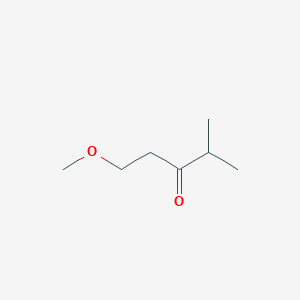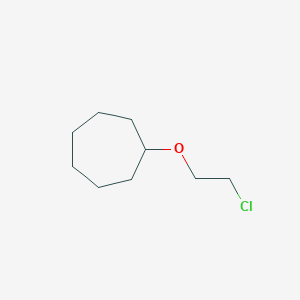![molecular formula C17H26BNO4S B1423131 4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione CAS No. 1335234-37-1](/img/structure/B1423131.png)
4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione
Übersicht
Beschreibung
The compound “4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione” is a complex organic molecule. It contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling with aryl halides . They can also react with Lewis bases, and can undergo oxidation to form boronic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Boronic esters like the tetramethyl-1,3,2-dioxaborolane group in this compound are typically stable and can be stored under normal conditions .Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Analysis :
- The compound is utilized in the synthesis of various chemical structures, particularly involving boric acid ester intermediates with benzene rings. This involves confirming structures through spectroscopic methods like FTIR, NMR, and mass spectrometry, and X-ray diffraction for crystallographic analysis (Huang et al., 2021).
- Detailed molecular structure analysis is conducted using density functional theory (DFT), comparing results with X-ray diffraction values to validate molecular configurations (Huang et al., 2021).
Chemical Reactivity and Interaction Studies :
- Research on the interaction and reactivity of such compounds with other chemicals, analyzing factors like molecular electrostatic potential and frontier molecular orbitals, is a significant area of study. This aids in understanding the physicochemical properties of these compounds (Huang et al., 2021).
Toxicokinetic Analysis :
- The compound has been used in toxicokinetic studies, assessing its impact in biological contexts. This includes understanding its interaction with DNA and potential mutagenic effects, as seen in studies using tests like the Comet assay (Masuda-Herrera et al., 2020).
Polymer Synthesis and Characterization :
- It also finds applications in the synthesis and characterization of polymers. These studies involve understanding how such compounds contribute to the properties of polymers, including color, solubility, and molecular weight (Welterlich et al., 2012).
Exploration in Medicinal Chemistry :
- Although detailed studies in medicinal chemistry specifically involving this compound are limited, related research shows the exploration of similar compounds in antimicrobial, anti-inflammatory, and other biological activities (Morrison et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)15-7-5-6-14(12-15)13-19-8-10-24(20,21)11-9-19/h5-7,12H,8-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPLFMCAXGOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCS(=O)(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


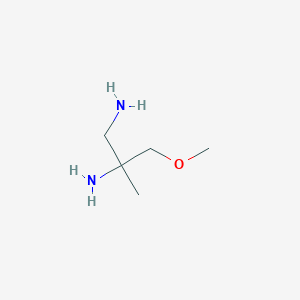

![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)

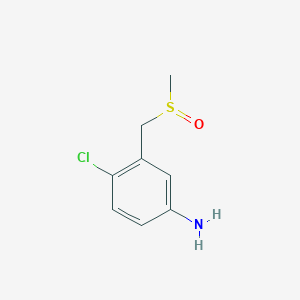

![3-[4-(2-Chloroacetyl)phenyl]propanamide](/img/structure/B1423061.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)
